![molecular formula C20H17N3O4 B3016235 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 896363-58-9](/img/structure/B3016235.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor . This method provides a rapid and efficient route to synthesize a series of novel thiazolidinone derivatives with the 1,3-dioxoisoindolin-2-yl moiety, which is a key structural component of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the cyclization to form the thiazolidinone ring. The reactivity of the 1,3-dioxoisoindolin-2-yl moiety is exploited in these reactions to create diverse derivatives with potential biological activities. The molecular docking studies performed on these compounds indicate their binding affinity towards human serum albumin (HSA), which is an important aspect of their pharmacokinetic profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3-dioxoisoindolin-2-yl group contributes to the compounds' reactivity and their interactions with biological molecules. The synthesized compounds have shown promising anti-inflammatory activity in both in vitro and in vivo models, and some have also demonstrated antibacterial and antifungal activities . Additionally, selected compounds have been evaluated for their ulcerogenic toxicity, which is an important consideration for their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Research has demonstrated the synthesis and evaluation of derivatives of this compound showing significant anti-inflammatory activity through both in vitro and in vivo models. These studies involve microwave-assisted synthesis and cyclocondensation techniques, highlighting their potential as anti-inflammatory agents. The compounds were also subjected to molecular docking studies to assess their binding affinity towards human serum albumin (HSA), indicating a promising approach to developing new anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
- The synthesis of this compound's derivatives has been explored for potential anticonvulsant properties. Studies show that these derivatives can provide protection against seizures in experimental models, suggesting their utility as anticonvulsant agents. This research incorporates the design, synthesis, and evaluation of the compounds' effectiveness in various seizure models, including the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models (Nikalje, Khan, & Ghodke, 2011).
Antimicrobial Applications
- Novel derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives have shown promising results against various pathogenic microorganisms, indicating the compound's potential in developing new antimicrobial agents. This research emphasizes the importance of structural modifications to enhance antimicrobial efficacy (Debnath & Ganguly, 2015).
Antidepressant and Antiepileptic Applications
- Further research into the compound's derivatives has uncovered their potential as antidepressant and antiepileptic agents. The evaluation of these compounds in animal models, such as the forced swimming test (FST) and pentylenetetrazole (PTZ)-evoked convulsion model, has demonstrated significant activity, suggesting a new avenue for the treatment of depression and epilepsy. These studies highlight the multifaceted potential of the compound in treating various central nervous system (CNS) disorders (Zhen et al., 2015).
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17(12-23-19(26)15-8-4-5-9-16(15)20(23)27)21-13-10-18(25)22(11-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWBCRTGDLXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.